S-Ethyl-N-phenyl-isothiourea
Overview
Description
S-Ethyl-N-Phenyl-Isothiourea is an organic compound belonging to the class of benzene and substituted derivatives. It is known for its potent inhibitory effects on various isoforms of nitric oxide synthase (NOS), making it a valuable compound in scientific research .
Mechanism of Action
Target of Action
S-Ethyl-N-phenyl-isothiourea primarily targets Nitric Oxide Synthase (NOS) , specifically the endothelial and brain isoforms . NOS is an enzyme responsible for producing nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Biochemical Pathways
The inhibition of NOS affects the production of NO, which is implicated in various biochemical pathways. NO plays a crucial role in vascular smooth muscle relaxation, neurotransmission, and immunological defense mechanisms .
Result of Action
The inhibition of NOS by this compound results in a decrease in NO production. This can have various molecular and cellular effects, depending on the specific role of NO in different physiological processes .
Biochemical Analysis
Biochemical Properties
S-Ethyl-N-phenyl-isothiourea interacts with enzymes such as nitric oxide synthase, endothelial, and nitric oxide synthase, brain .
Cellular Effects
It is known to interact with nitric oxide synthases, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with nitric oxide synthases, potentially influencing their activity . This could lead to changes in gene expression and other cellular processes .
Metabolic Pathways
It is known to interact with nitric oxide synthases , which could potentially influence metabolic flux or metabolite levels.
Preparation Methods
The synthesis of S-Ethyl-N-Phenyl-Isothiourea typically involves the reaction of thiourea with ethyl iodide and aniline under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
S-Ethyl-N-Phenyl-Isothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
S-Ethyl-N-Phenyl-Isothiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Acts as a potent inhibitor of nitric oxide synthase, making it useful in studies related to nitric oxide signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions where nitric oxide plays a role, such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
S-Ethyl-N-Phenyl-Isothiourea is unique due to its specific inhibitory effects on NOS isoforms. Similar compounds include:
S-Methyl-N-Phenyl-Isothiourea: Another isothiourea derivative with similar inhibitory properties.
S-Ethyl-N-(4-Trifluoromethyl)Phenyl-Isothiourea: A selective inhibitor of neuronal NOS with additional fluorine atoms for enhanced activity.
N-Phenyl-Isothiourea: A simpler derivative with broader inhibitory effects
Biological Activity
S-Ethyl-N-phenyl-isothiourea (SEPTU) is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of nitric oxide (NO) signaling and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₂N₂S
- Molecular Weight : 180.27 g/mol
- IUPAC Name : S-Ethyl-N-phenylisothiourea
The structure of SEPTU features an isothiourea functional group, which is critical for its biological activity. The presence of the ethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
SEPTU primarily acts as an inhibitor of nitric oxide synthase (NOS), particularly neuronal nitric oxide synthase (nNOS). It has been shown to selectively inhibit nNOS with a binding affinity characterized by a Ki value of 0.32 µM, indicating a strong interaction with the enzyme. This inhibition leads to a decrease in NO production, which plays a vital role in various physiological processes, including neurotransmission and vascular regulation .
Biological Activities
- Nitric Oxide Production :
-
Potential Therapeutic Applications :
- The selective inhibition of nNOS by SEPTU positions it as a candidate for research into neurological disorders where NO signaling is dysregulated. Conditions such as neurodegenerative diseases and stroke may benefit from targeted therapies utilizing this compound.
-
Comparative Analysis with Similar Compounds :
- SEPTU's unique trifluoromethyl substitution enhances its metabolic stability compared to other isothioureas. For instance, compounds like N-[(4-Trifluoromethyl)phenyl]thiourea exhibit similar structural properties but lack the ethyl substitution that contributes to SEPTU's enhanced activity.
In Vitro Studies
In vitro experiments have demonstrated that SEPTU selectively inhibits nNOS without significantly affecting other NOS isoforms, making it a valuable tool for studying NO-related pathways in cellular models.
Table: Comparative Biological Activity of Isothioureas
Compound Name | Target Enzyme | Ki Value (µM) | Selectivity |
---|---|---|---|
This compound | Neuronal NOS (nNOS) | 0.32 | High |
N-[(4-Trifluoromethyl)phenyl]thiourea | Neuronal NOS (nNOS) | Not specified | Moderate |
KB-R7943 | Na+-Ca2+ Exchanger | 1.2–2.4 | Selective |
This table illustrates the comparative selectivity and potency of SEPTU against other biologically active isothioureas.
Properties
IUPAC Name |
ethyl N'-phenylcarbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXNJIWNBHHMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324314 | |
Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19801-34-4 | |
Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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